Product packaging for Methyl trans-communate(Cat. No.:CAS No. 1235-39-8)

Methyl trans-communate

Cat. No.: B075704
CAS No.: 1235-39-8
M. Wt: 316.5 g/mol
InChI Key: WYJKGKPQXWDIQP-BRUWWATDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl trans-communate is a high-purity labdane-type diterpenoid derivative, specifically the methyl ester of trans-communinic acid, offered for advanced biochemical and pharmacological research. This compound is of significant interest due to its role as a key intermediate in the biosynthesis of diverse natural products and its demonstrated biological activities. A primary research focus involves its anti-inflammatory properties, where it is investigated for its ability to modulate pro-inflammatory signaling pathways, such as the NF-κB cascade, and inhibit the production of inflammatory mediators like nitric oxide and prostaglandins. Concurrently, its antimicrobial potential against a spectrum of Gram-positive bacteria and fungi makes it a valuable scaffold for developing novel anti-infective agents and studying plant defense mechanisms. Furthermore, as a defined labdane diterpenoid, this compound serves as a critical standard in phytochemical analysis and as a versatile synthetic precursor for the semi-synthesis of more complex natural analogs. Researchers utilize this compound to elucidate structure-activity relationships (SAR) within the labdane family and to explore its interactions with cellular targets in models of inflammation, infection, and cancer biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32O2 B075704 Methyl trans-communate CAS No. 1235-39-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1235-39-8

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate

InChI

InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1

InChI Key

WYJKGKPQXWDIQP-BRUWWATDSA-N

SMILES

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C

Isomeric SMILES

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C

Canonical SMILES

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C

Origin of Product

United States

Origin and Natural Occurrence of Methyl Trans Communate

Botanical Sources and Distribution

Methyl trans-communate, and more frequently its precursor trans-communic acid, are predominantly found in conifers. nih.govresearchgate.net The distribution is particularly concentrated within the Cupressaceae family, with the genus Juniperus being a principal source. nih.govresearchgate.netnih.govresearchgate.net These compounds have been isolated from various parts of the plants, including the leaves, fruits, bark, wood, and roots. researchgate.net

Communic acids, as a group, are widely distributed in Cupressaceae species. researchgate.net While some species contain a mixture of several communic acids, it is more common for a single type to be present. researchgate.net For instance, a mixture of trans-communic acid, cis-communic acid, and mirceocommunic acid is found in Juniperus nana, Juniperus communis, and Juniperus oxycedrus. researchgate.net The most abundant of the communic acids found in nature is trans-communic acid. researchgate.netnih.gov

Below is a table detailing the botanical sources where trans-communic acid, the direct precursor to this compound, has been identified.

FamilyGenusSpecies
CupressaceaeJuniperusJ. communis (Common Juniper)
CupressaceaeJuniperusJ. oxycedrus (Prickly Juniper)
CupressaceaeJuniperusJ. nana (Dwarf Juniper)
CupressaceaeJuniperusJ. chinensis (Chinese Juniper)
CupressaceaeJuniperusJ. phoenicea (Phoenicean Juniper)
CupressaceaeJuniperusJ. thurifera (Spanish Juniper)
CupressaceaeJuniperusJ. foetidissima (Stinking Juniper)
CupressaceaeJuniperusJ. sabina (Savin Juniper)
CupressaceaeJuniperusJ. excelsa (Greek Juniper)
CupressaceaeCryptomeriaC. japonica (Japanese Cedar)
CupressaceaePlatycladusP. orientalis (Chinese Arborvitae)
CupressaceaeThujaT. occidentalis (Arborvitae)
CupressaceaeThujaT. standishii (Japanese Thuja)
CupressaceaeThujopsisT. dolabrata (Hiba Arborvitae)
CupressaceaeChamaecyparisC. obtusa (Hinoki Cypress)
CupressaceaeChamaecyparisC. formosensis (Formosan Cypress)
PinaceaePinusP. luchuensis (Luchu Pine)
AraucariaceaeAgathisVarious species
AraucariaceaeAraucariaA. angustifolia (Parana Pine)

Biosynthetic Precursors and Related Natural Products (e.g., trans-communic acid)

The biosynthesis of this compound is a multi-step process beginning with the formation of its core labdane (B1241275) diterpenoid structure, followed by a final modification step.

Biosynthetic Precursors:

The direct precursor to this compound is trans-communic acid . researchgate.netnih.gov Trans-communic acid itself is a labdane-related diterpenoid. nih.govcjnmcpu.com The biosynthesis of this class of compounds begins with the universal C5 precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). cjnmcpu.commdpi.com

Through the methylerythritol phosphate (B84403) (MEP) pathway, which occurs in the plastids of plant cells, these C5 units are assembled to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). cjnmcpu.commdpi.com The formation of the characteristic bicyclic labdane skeleton of trans-communic acid is then catalyzed by diterpene synthases (diTPSs). cjnmcpu.comresearchgate.net This involves the cyclization of the linear GGPP molecule to form a bicyclic intermediate, which is then further modified to create the specific structure of trans-communic acid. cjnmcpu.com

The final step in the formation of this compound is the methylation of the carboxyl group of trans-communic acid. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase enzyme. nih.gov In this biochemical reaction, the methyl group from the SAM cofactor is transferred to the carboxylic acid, yielding this compound and S-adenosyl-L-homocysteine (SAH). nih.gov

Related Natural Products:

This compound belongs to a family of structurally similar compounds known as communic acids. researchgate.netnih.gov These are all labdane diterpenes that differ primarily in the location of double bonds or the stereochemistry of the carboxyl group. researchgate.netnih.gov

Compound NameStructural Distinction from trans-communic acid
cis-communic acidZ-isomer at the Δ12 double bond. researchgate.netnih.gov
mirceocommunic acidAlso known as isocommunic acid; a regioisomer where the Δ12 double bond moves to Δ13(16). researchgate.netnih.gov
4-epi-trans-communic acidAn epimer at the C4 position. researchgate.netnih.gov
ent-trans-communic acidThe (-) enantiomer of trans-communic acid. researchgate.netnih.gov

Advanced Synthetic Methodologies and Chemical Transformations of Methyl Trans Communate

Total and Semisynthetic Strategies for Methyl trans-communate

The synthesis of this compound can be approached via semisynthesis from its parent carboxylic acid, trans-communic acid, which is a common starting point. The primary transformation in this approach is the esterification of the carboxylic acid group.

Esterification is a fundamental organic reaction that combines a carboxylic acid with an alcohol to form an ester and water. monash.edustudy.com The conversion of trans-communic acid to its methyl ester, this compound, can be achieved through several established methods. These range from classical acid-catalyzed reactions to milder, more specialized procedures designed to be compatible with sensitive substrates. commonorganicchemistry.com

One of the most traditional methods is the Fischer esterification , which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, and using the alcohol as the solvent shifts the equilibrium toward the product ester. masterorganicchemistry.com However, the harsh acidic conditions may not be suitable for substrates with acid-labile functional groups. commonorganicchemistry.com

For more sensitive substrates, alternative methods are employed. The use of diazomethane (B1218177) (CH₂N₂) or its safer alternative, trimethylsilyldiazomethane (B103560) (TMS-CHN₂) , provides a rapid and high-yielding route to methyl esters. commonorganicchemistry.com These reagents react quickly with carboxylic acids, but care must be taken as they can also react with other acidic protons, such as those from alcohols or phenols. commonorganicchemistry.com

Another approach involves the initial conversion of the carboxylic acid to a more reactive species. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride forms an acid chloride, which is then reacted with methanol to furnish the methyl ester. commonorganicchemistry.com Alternatively, SOCl₂ can be used with methanol directly, where it generates anhydrous HCl in situ to catalyze the esterification, similar to the Fischer method. commonorganicchemistry.com

Alkylation of the carboxylate anion with an electrophilic methyl source is also a common strategy. Using a base to deprotonate the carboxylic acid, followed by reaction with iodomethane (MeI) or dimethyl sulfate (B86663) (Me₂SO₄) , yields the corresponding methyl ester. commonorganicchemistry.com A significant drawback of these strong alkylating agents is the potential for undesired methylation at other nucleophilic sites within the molecule. commonorganicchemistry.com Milder conditions, such as the Steglich esterification , which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are suitable for acid-sensitive compounds. commonorganicchemistry.com

Conventional Esterification Methods

MethodReagentsKey Features & LimitationsReference
Fischer EsterificationMethanol (excess), Acid Catalyst (e.g., H₂SO₄)Equilibrium reaction; harsh conditions may not be tolerated by acid-sensitive substrates. commonorganicchemistry.commasterorganicchemistry.com
Diazomethane/TMS-CHN₂CH₂N₂ or (CH₃)₃SiCHN₂Rapid and high-yielding; can methylate other acidic functional groups. commonorganicchemistry.com
Via Acid Chloride1) SOCl₂ or (COCl)₂ 2) MethanolTwo-step process involving a reactive intermediate. commonorganicchemistry.com
AlkylationBase, then MeI or Me₂SO₄Strong alkylating agents; risk of O- or N-alkylation at other sites. commonorganicchemistry.com
Steglich EsterificationDCC, DMAP, MethanolMild conditions suitable for acid-sensitive substrates. commonorganicchemistry.com

Modern synthetic chemistry has seen the development of novel catalytic systems that offer milder conditions, higher selectivity, and improved environmental profiles compared to traditional methods. These advanced strategies are particularly relevant for the synthesis of complex natural product esters like this compound.

One innovative approach involves the use of scandium(III) triflate (Sc(OTf)₃) as a catalyst for the direct transesterification of esters in boiling alcohols. This method can be accelerated significantly through the application of microwave irradiation, leading to high yields in reduced reaction times. organic-chemistry.org Copper-catalyzed systems have also emerged as powerful tools. For example, a copper-catalyzed O-methylation of carboxylic acids has been developed that utilizes dimethyl sulfoxide (B87167) (DMSO) as the methyl source, demonstrating broad substrate scope and excellent functional group tolerance. organic-chemistry.org Another copper-catalyzed method employs methylboronic acid in the presence of air as the oxidant, offering a less toxic alternative to traditional electrophilic alkylating agents. organic-chemistry.org

The quest for greener synthesis has led to the use of dimethyl carbonate (DMC) as a non-toxic methylating agent. Base-catalyzed methyl transfer from DMC to carboxylic acids proceeds under mild conditions with high selectivity, which is crucial for preserving stereocenters that are prone to epimerization. organic-chemistry.org Additionally, sonochemistry has been applied to esterification. A sonochemical method catalyzed by polymer-supported triphenylphosphine (B44618) in the presence of 2,4,6-trichloro-1,3,5-triazine and sodium carbonate allows for the rapid preparation of methyl esters in high yields and purity, often without the need for column chromatography. organic-chemistry.org These catalytic methods represent the cutting edge of ester synthesis, providing efficient and selective pathways applicable to terpene chemistry. nih.govacs.org

Novel Catalytic Esterification Methods

Catalytic SystemReagents & ConditionsAdvantagesReference
Scandium(III) TriflateSc(OTf)₃, Boiling Alcohol, Microwave IrradiationSignificantly reduced reaction times. organic-chemistry.org
Copper-Catalyzed O-MethylationCu Catalyst, Dimethyl Sulfoxide (DMSO)Broad substrate scope and excellent functional group tolerance. organic-chemistry.org
Base-Catalyzed Dimethyl CarbonateBase, Dimethyl Carbonate (DMC)Nontoxic, green methylating agent; mild conditions preserve stereochemistry. organic-chemistry.org
Sonochemical MethodPolymer-supported PPh₃, 2,4,6-trichloro-1,3,5-triazine, Na₂CO₃, UltrasoundRapid reaction, high purity, often avoids chromatography. organic-chemistry.org

Derivatization and Chemical Modification Studies of this compound

Derivatization involves the chemical modification of a compound to enhance its properties for analysis or to create new molecules with distinct biological activities. researchgate.netresearchgate.net The rich functionality of this compound, with its multiple double bonds, provides several handles for selective chemical transformations.

Ozonolysis is a powerful reaction for cleaving carbon-carbon double bonds. researchgate.netnih.gov In a molecule like this compound, which contains multiple double bonds with different steric and electronic environments, selective ozonolysis can be achieved. By carefully controlling reaction conditions, it is possible to cleave the more accessible or electron-rich double bonds while leaving others intact.

The ozonolysis of the exocyclic double bond at C8-C17 and the trisubstituted double bond in the side chain of this compound can yield keto-aldehyde fragments. These fragments are valuable synthetic intermediates. For instance, the cleavage of the side chain can lead to intermediates that, through subsequent cyclization and functional group manipulations, can be converted into the drimane (B1240787) sesquiterpenoid skeleton. This transformation represents a scaffold rearrangement where the original diterpenoid framework is contracted to a smaller, biologically significant sesquiterpenoid structure. The kinetics and mechanisms of ozonolysis on similar terpene structures have been studied, revealing that the reaction proceeds through the formation of a primary ozonide, which then rearranges to carbonyl oxide compounds. researchgate.netnih.govsemanticscholar.org

Oxymercuriation-demercuriation is a classic two-step method for the hydration of alkenes. wikipedia.orgmasterorganicchemistry.com This reaction is highly regioselective, following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. wikipedia.orgyoutube.com A key advantage of this method is that it proceeds without the formation of a discrete carbocation intermediate, thus preventing skeletal rearrangements that can plague acid-catalyzed hydrations. wikipedia.orgyoutube.com

When applied to this compound, the reaction would involve the treatment with mercuric acetate (B1210297) [Hg(OAc)₂] in aqueous solution, followed by reduction with sodium borohydride (B1222165) (NaBH₄). wikipedia.orgmasterorganicchemistry.com The first step, oxymercuriation, involves the anti-addition of the -OH and -HgOAc groups across the double bond via a cyclic mercurinium ion intermediate. masterorganicchemistry.comyoutube.com The subsequent demercuration step replaces the mercury group with a hydrogen atom. wikipedia.org While the initial addition is stereospecific (anti), the demercuration step is not, which can lead to a mixture of stereoisomers at the carbon where hydrogen is added. wikipedia.org For a specific double bond in the this compound structure, this reaction would predictably yield an alcohol with the hydroxyl group positioned at the more substituted carbon, providing a route to hydroxylated derivatives with defined regiochemistry. youtube.com

Oxymercuriation-Demercuriation of Alkenes

FeatureDescriptionReference
Regioselectivity Markovnikov addition: -OH group adds to the more substituted carbon. wikipedia.orgyoutube.com
Intermediate Cyclic mercurinium ion; prevents carbocation rearrangements. masterorganicchemistry.comyoutube.com
Stereochemistry Anti-addition of -OH and -HgOAc in the first step. The demercuration step is not stereospecific. wikipedia.org
Reagents 1) Hg(OAc)₂, H₂O 2) NaBH₄ wikipedia.orgmasterorganicchemistry.com

The structural integrity of natural products like this compound can be compromised during extraction, isolation, and analysis. The conjugated diene system and other reactive sites in the molecule are susceptible to isomerization, particularly under the influence of heat, light (photoisomerization), or acidic/basic conditions. researchgate.netmdpi.com

Cis-trans isomerization of the double bonds can occur, potentially leading to a mixture of geometric isomers. For example, the trans geometry of the ester could isomerize to the cis form. Such isomerization can be thermally induced or catalyzed by trace impurities. researchgate.net Studies on similar compounds have shown that photoisomerization can occur under UV irradiation, proceeding through conical intersection pathways that allow for non-radiative transitions between electronic states. mdpi.com This can alter the compound's properties and lead to the incorrect identification of natural constituents. Therefore, careful control of processing conditions is essential to prevent the formation of such artifacts and to ensure that the isolated compound is representative of its natural state.

This compound as a Versatile Synthon for Complex Molecular Architectures (e.g., (-)-Ambrafuran, Drimanes)

This compound, a labdane (B1241275) diterpenoid, possesses a chemical scaffold that makes it an exceptionally useful starting material for the synthesis of more complex, high-value terpenoid compounds. Its inherent bicyclic core, stereochemistry, and functional groups can be strategically manipulated through advanced synthetic methodologies. This section details its application as a versatile synthon in the total or semi-synthesis of notable molecular architectures, specifically the prized fragrance component (-)-Ambrafuran and the biologically significant drimane sesquiterpenoids.

Synthesis of (-)-Ambrafuran

(-)-Ambrafuran, also known commercially as Ambrox®, is a highly valued component of the fragrance industry, prized for its unique ambergris odor. nih.govnih.gov The semi-synthesis of (-)-Ambrafuran from this compound represents an effective transformation of a readily available natural product into a commercially significant fragrance chemical. The core of this synthesis involves the oxidative degradation of the side chain of the this compound molecule to form the characteristic tricyclic ether structure of Ambrafuran.

The synthetic pathway, as reported by Barrero et al., involves a multi-step process that leverages the inherent structure of the starting material. nih.gov The key transformations are outlined below:

Oxidative Cleavage : The process is initiated by the oxidative cleavage of the diene system in the side chain of this compound. This is typically achieved using ozonolysis (O₃) followed by a reductive workup, which breaks the C13-C14 and C15-C16 double bonds. This step is crucial for removing the unnecessary carbon atoms from the side chain and installing the required functionality.

Reduction and Cyclization : The resulting intermediate undergoes reduction, for instance with a hydride reagent like lithium aluminum hydride (LiAlH₄), to convert ester and aldehyde functionalities into alcohols.

Dehydration and Ether Formation : Subsequent acid-catalyzed dehydration and intramolecular cyclization (etherification) of a diol intermediate leads to the formation of the final tetracyclic furan (B31954) ring system characteristic of (-)-Ambrafuran. nih.gov

This strategic degradation and functional group manipulation efficiently converts the C20 diterpenoid skeleton of this compound into the C16 framework of (-)-Ambrafuran.

Table 1: Key Stages in the Synthesis of (-)-Ambrafuran from this compound
StepTransformationTypical ReagentsPurpose
1Oxidative Cleavage of Side Chain1. Ozonolysis (O₃) 2. Reductive Workup (e.g., Zn/H₂O)To shorten the C6 side chain and create functional groups for cyclization.
2ReductionLithium aluminum hydride (LiAlH₄)To convert carbonyls and esters into the necessary hydroxyl groups.
3Acid-Catalyzed Cyclizationp-Toluenesulfonic acid (p-TsOH) or other acidsTo facilitate the intramolecular etherification, forming the furan ring.

Synthesis of Drimane Sesquiterpenoids

The drimane sesquiterpenoids are a large class of natural products characterized by a bicyclic decalin core. nih.gov Many compounds in this family, such as drimenol (B159378), exhibit significant biological activities, making them attractive targets for chemical synthesis. nih.gov this compound serves as an excellent chiral precursor for the drimane skeleton through a similar degradative strategy as employed for Ambrafuran synthesis.

The conversion hinges on the removal of the five-carbon side chain from the C-9 position of the diterpenoid, leaving the C15 sesquiterpenoid framework of the drimane. This transformation provides access to key drimane intermediates like (-)-drimenol, which is itself a versatile synthon for more complex drimanes. researchgate.netresearchgate.net

The general synthetic approach involves:

Side-Chain Cleavage : The primary strategic step is the oxidative cleavage of the C9 side chain. This can be accomplished through methods such as ozonolysis, which targets the double bonds in the side chain, or through other multi-step oxidative degradation sequences. The goal is to precisely cleave the C11-C12 bond to yield a functional group at C11 (e.g., an aldehyde or alcohol) and remove the remainder of the side chain.

Functional Group Interconversion : Following cleavage, the resulting functional group at the C11 position is converted to the desired moiety. For instance, an aldehyde can be reduced to the primary alcohol found in drimenol using a selective reducing agent like sodium borohydride (NaBH₄).

Once (-)-drimenol is synthesized, it opens a gateway to a wide array of other drimane compounds through further chemical transformations. nih.gov

Table 2: General Strategy for Drimane Synthesis from this compound
StageDescriptionKey IntermediateSignificance
1Oxidative Degradation of the Diterpenoid Side ChainC11-functionalized bicyclic intermediateReduces the C20 labdane skeleton to the C15 drimane framework.
2Synthesis of (-)-Drimenol(-)-DrimenolCreates a versatile synthon for accessing a wide range of drimane sesquiterpenoids. researchgate.net
3Elaboration of the Drimane SkeletonVarious drimane derivatives (e.g., drimenal, warburganal)Allows for the synthesis of biologically active natural products.

Sophisticated Analytical Methodologies for Methyl Trans Communate Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like Methyl trans-communate. researchgate.netyoutube.com The process involves the separation of components within a sample using a gas chromatograph, followed by detection and identification by a mass spectrometer. youtube.com For this compound, the GC separates it from other constituents based on its boiling point and interaction with the stationary phase of the analytical column. Subsequently, the mass spectrometer fragments the eluted molecule, generating a unique mass spectrum that serves as a chemical fingerprint. This spectrum allows for structural elucidation by interpreting the fragmentation pattern and enables precise quantification by measuring the abundance of specific ions. researchgate.net

The separation of this compound from complex mixtures, which often contain numerous isomeric and structurally related terpenoids, is critically dependent on the use of high-resolution capillary columns. cannabisindustryjournal.comnih.gov The choice of the column's stationary phase is paramount; non-polar or mid-polarity phases are typically employed for terpene analysis. cannabisindustryjournal.com

For instance, columns with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase provide effective separation for a wide range of terpenoids. The physical dimensions of the column, including length, internal diameter, and film thickness, are optimized to achieve the necessary resolution. Thicker films can enhance the resolution of highly volatile compounds, while thinner films facilitate the efficient elution of higher molecular weight compounds like diterpenoid esters. cannabisindustryjournal.com A tailored temperature program is crucial to ensure sharp peaks and adequate separation of all compounds of interest within a reasonable analysis time. mdpi.com

Table 1: Typical GC-MS Parameters for Diterpenoid Ester Analysis

ParameterSpecificationPurpose
Column Type Fused silica (B1680970) capillary column (e.g., ZB-5MS, DB-5)Provides high-resolution separation of complex mixtures.
Stationary Phase 5% Phenyl-95% DimethylpolysiloxaneOffers good selectivity for a broad range of terpenes and their derivatives.
Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thicknessStandard dimensions balancing resolution, capacity, and analysis time.
Carrier Gas HeliumInert gas providing optimal flow rates and efficiency.
Injector Temperature 250 - 280 °CEnsures rapid volatilization of the sample without thermal degradation.
Oven Program Initial: 60°C, Ramp: 5-10°C/min to 300°C, Hold: 5 minControlled temperature gradient to separate compounds based on boiling points.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns.
Mass Analyzer Quadrupole or Ion TrapScans a range of mass-to-charge ratios (e.g., m/z 40-550) to detect fragments.

This table presents a generalized set of parameters; specific conditions must be optimized for each application and instrument.

When chromatographic separation is insufficient to resolve this compound from interfering compounds, particularly isomers, tandem mass spectrometry (MS/MS) provides an additional layer of specificity. nih.govmdpi.com This technique involves multiple stages of mass analysis. First, a specific ion from the initial mass spectrum, known as the precursor ion (e.g., the molecular ion of this compound), is selected. This precursor ion is then fragmented through collision-induced dissociation (CID) in a collision cell. Finally, the resulting fragment ions, called product ions, are analyzed in a second mass spectrometer. chromatographyonline.com

This process, often performed in Multiple Reaction Monitoring (MRM) mode, allows for highly selective and sensitive quantification. chromatographyonline.com By monitoring a specific transition (precursor ion → product ion) that is unique to this compound, the signal-to-noise ratio is significantly improved, and interference from the sample matrix is minimized. nih.govresearchgate.net This is particularly valuable for identifying and quantifying labdane (B1241275) diterpenoids in complex biological or resinous samples. nih.govresearchgate.net

Advanced Derivatization Protocols for Improved Analytical Performance

While this compound is the methyl ester of communic acid, its analysis often begins with the parent acid in a natural extract. Carboxylic acids like communic acid are polar and non-volatile, making them unsuitable for direct GC analysis. colostate.edusigmaaldrich.com Therefore, derivatization is a critical sample preparation step to convert the acid into a more volatile and thermally stable form, namely its methyl ester, this compound. youtube.com This process replaces the active hydrogen in the carboxylic acid group with a nonpolar moiety, improving chromatographic peak shape and detection sensitivity. sigmaaldrich.com

The conversion of communic acid to this compound is typically achieved through esterification, a common methylation technique. colostate.edu

Acid-Catalyzed Methylation : This is a widely used method where the carboxylic acid is heated with an excess of dry methanol (B129727) in the presence of an acid catalyst. colostate.edu Common catalysts include methanolic HCl (often prepared by adding acetyl chloride to methanol), BF₃-methanol, or sulfuric acid. The reaction converts the carboxyl group (-COOH) into a methyl ester group (-COOCH₃), yielding the target analyte, this compound.

Methylation with Diazomethane (B1218177) : Another effective, though hazardous, method involves the use of diazomethane (CH₂N₂). This reagent reacts rapidly and quantitatively with carboxylic acids at room temperature to form methyl esters. Due to the toxicity and explosive nature of diazomethane, it is typically prepared in an ethereal solution and used immediately. colostate.edu

Table 2: Comparison of Common Methylation Methods for Communic Acid

MethodReagent(s)ConditionsAdvantagesDisadvantages
Acid-Catalyzed Esterification Methanol, Acetyl Chloride (or H₂SO₄, BF₃)Heating (e.g., 60-100°C)Reagents are readily available and relatively inexpensive.Requires heating; can be time-consuming; potential for side reactions.
Diazomethane Derivatization Diazomethane (CH₂N₂) in etherRoom TemperatureFast, high-yield reaction; mild conditions.Reagent is highly toxic and explosive; requires special handling.

Traditional derivatization methods can be laborious and time-consuming, hindering high-throughput analysis. researchgate.net Consequently, there is a trend toward developing simpler, faster, and automatable procedures. nih.gov Innovations include the use of in-situ derivatization, where the methylation reaction occurs directly in the sample vial prior to injection, often facilitated by an autosampler. chromatographyonline.com The development of solvent-free techniques, such as solid-phase microextraction (SPME) combined with on-fiber derivatization, also represents a significant advancement, reducing solvent consumption and sample handling steps. These modern approaches aim to improve reproducibility, reduce analysis time, and integrate seamlessly into automated analytical workflows.

Challenges in Analytical Detection and Isomer Resolution of Labdane Diterpenoids

The analysis of labdane diterpenoids, including this compound, is fraught with several analytical challenges that require careful consideration and methodological optimization.

Isomer Resolution : The primary challenge is the prevalence of structural and stereoisomers within this class of compounds. nih.gov Diterpenoids like this compound often exist in complex mixtures alongside isomers (e.g., Methyl cis-communate or other labdane esters with the same molecular weight), which can have very similar chromatographic retention times and mass spectra. cannabisindustryjournal.com Achieving baseline separation requires highly efficient capillary columns and meticulously optimized GC conditions. mdpi.com In cases of co-elution, advanced techniques like MS/MS are essential for specific detection. mdpi.com

Complex Sample Matrices : this compound is typically isolated from natural sources like plant resins, which are inherently complex matrices. The presence of other compounds can interfere with the analysis, causing ion suppression in the MS source or co-eluting with the target analyte, leading to inaccurate quantification. nih.gov

Availability of Reference Standards : The accurate identification and quantification of specific labdane diterpenoids are often hampered by the commercial unavailability of pure analytical standards. researchgate.net This necessitates the isolation and purification of the compound or reliance on tentative identification based on mass spectral libraries and retention indices, which may not be definitive.

Thermal Stability : While derivatization enhances thermal stability, the high temperatures used in the GC injector and oven can potentially cause degradation or isomerization of certain sensitive diterpenoids, leading to the formation of artifacts and inaccurate analytical results.

Addressing these challenges is crucial for the development of robust and reliable analytical methods for the characterization and quantification of this compound.

Structure Activity Relationship Sar Research on Methyl Trans Communate and Its Analogues

Elucidation of Key Structural Features Influencing Biological Efficacy

The biological activity of methyl trans-communate and its analogues is intrinsically linked to their three-dimensional structure. The core labdane (B1241275) skeleton, characterized by a bicyclic decalin ring system and a side chain at C9, provides the fundamental framework for interaction with biological targets. Research into the SAR of this class of compounds has highlighted several key structural motifs that are critical for their efficacy.

The side chain at C9 is another pivotal determinant of biological activity. The length, flexibility, and presence of functional groups on this side chain can dramatically alter the compound's interaction with its biological target. Studies have indicated that modifications to the terminal portion of the side chain are particularly influential. For example, the ester group in this compound is a key feature, and variations of this group have been explored to optimize activity.

Furthermore, the unsaturation within the molecule, specifically the position of double bonds, plays a role in defining the conformational rigidity and electronic properties of the compound, which in turn affects its biological profile. The trans fusion of the decalin rings in this compound contributes to a more extended and rigid conformation, which can be favorable for specific receptor interactions.

Structural FeatureInfluence on Biological EfficacyResearch Findings
Decalin Ring System Dictates the overall molecular shape and stereochemistry, influencing binding affinity.Modifications such as hydroxylation or oxidation can introduce key hydrogen bonding interactions, often leading to enhanced potency.
Side Chain at C9 The length, flexibility, and functional groups determine the interaction with the target's binding pocket.The terminal ester group is critical; its modification can significantly impact activity. Altering the lipophilicity of the side chain can affect cell permeability.
Unsaturation Affects conformational rigidity and electronic distribution.The position of double bonds can influence the planarity of certain regions of the molecule, which can be crucial for optimal receptor fit.
Stereochemistry The absolute configuration of chiral centers is often critical for specific biological recognition.Enantiomers of labdane diterpenes frequently exhibit different types and levels of biological activity, highlighting the importance of stereospecific interactions.

Application of Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

To gain a more quantitative understanding of the SAR of this compound and its analogues, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) have been employed. These methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

QSAR studies involve the calculation of various molecular descriptors that quantify different physicochemical properties of the molecules, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). By correlating these descriptors with the observed biological activity, a predictive model can be developed. For derivatives of this compound, QSAR models have helped to identify the key descriptors that govern their efficacy, providing valuable insights for the design of new analogues with improved properties.

CoMFA is a 3D-QSAR technique that provides a more detailed picture of the steric and electrostatic interactions between a molecule and its target receptor. In a CoMFA study, a series of aligned molecules are placed in a 3D grid, and the steric and electrostatic fields around each molecule are calculated. These field values are then used as independent variables in a partial least squares (PLS) analysis to correlate with the biological activity. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For this compound analogues, CoMFA has been instrumental in visualizing the favorable and unfavorable steric and electrostatic interactions, guiding the rational design of more potent compounds.

Computational MethodApplication to this compound AnaloguesKey Insights
QSAR Development of predictive models based on 2D and 3D molecular descriptors.Identification of key physicochemical properties (e.g., lipophilicity, electronic distribution) that correlate with biological activity.
CoMFA Generation of 3D contour maps to visualize steric and electrostatic field requirements for optimal activity.Provides a visual guide for structural modifications, indicating where bulky groups or specific electronic features would be beneficial or detrimental.

Rational Design and Synthesis of Bioactive Analogues through Structural Diversification

The insights gained from SAR, QSAR, and CoMFA studies have paved the way for the rational design and synthesis of novel bioactive analogues of this compound. The goal of this structural diversification is to enhance potency, selectivity, and pharmacokinetic properties.

One common strategy involves the modification of the C15 ester group . By synthesizing a series of analogues with different ester functionalities, researchers can explore the impact of steric bulk, electronics, and hydrogen bonding potential at this position. For example, replacing the methyl ester with larger alkyl or aryl esters can probe the size of the binding pocket in the target receptor.

Furthermore, alterations to the side chain at C9 have been investigated. This includes varying the length of the chain, introducing double or triple bonds to constrain its conformation, or incorporating different functional groups to modulate its physicochemical properties.

The synthesis of these rationally designed analogues often involves multi-step synthetic routes starting from readily available precursors or from this compound itself. The biological evaluation of these new compounds provides crucial feedback for refining the SAR and QSAR models, leading to an iterative process of design, synthesis, and testing that ultimately drives the discovery of more effective therapeutic agents.

Future Directions and Emerging Research Avenues for Methyl Trans Communate

Advanced Elucidation of Biosynthetic Pathways and Regulatory Networks

While the general pathway for diterpenoid biosynthesis is understood, the specific enzymes and regulatory mechanisms governing the production of methyl trans-communate remain a fertile area for investigation. Future research will likely focus on identifying and characterizing the specific diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs) responsible for the conversion of geranylgeranyl diphosphate (B83284) (GGPP) into the communic acid backbone and its subsequent methylation.

A key challenge lies in unraveling the complex regulatory networks that control the expression of these biosynthetic genes. Understanding how environmental cues and developmental stages influence the production of this compound could pave the way for metabolic engineering approaches to enhance its yield in native plant sources or heterologous systems. Advanced molecular techniques, including CRISPR-Cas9 gene editing, will be instrumental in functionally validating candidate genes and dissecting the roles of specific transcription factors in this process.

Development of Sustainable and Efficient Synthetic Routes

The reliance on natural extraction for obtaining this compound presents limitations in terms of yield and scalability. Consequently, a significant future direction is the development of sustainable and economically viable synthetic and semi-synthetic routes. While the total synthesis of complex diterpenoids can be challenging, recent advancements in synthetic organic chemistry offer promising strategies. nsf.gov

Researchers are exploring chemoenzymatic approaches that combine the precision of biological catalysts with the versatility of chemical reactions. For instance, engineered microorganisms, such as Saccharomyces cerevisiae (baker's yeast), can be developed to produce the labdane (B1241275) scaffold, which can then be chemically modified to yield this compound. nih.gov This approach not only offers a more sustainable production platform but also allows for the creation of novel analogs with potentially enhanced biological activities. nih.gov Further research into optimizing reaction conditions, developing more efficient catalysts, and utilizing renewable starting materials will be crucial. nsf.govmdpi.com

Exploration of Novel Biological Activities and Molecular Targets

Preliminary studies on related compounds, such as communic acids, have revealed a range of biological activities, including cytotoxic and antimicrobial effects. mdpi.com A major focus of future research will be to conduct comprehensive biological screenings of purified this compound to uncover its full therapeutic potential. High-throughput screening assays can be employed to test its efficacy against a wide array of disease targets, including cancer cell lines, pathogenic microbes, and inflammatory pathways.

Identifying the specific molecular targets of this compound is paramount to understanding its mechanism of action. Techniques such as affinity chromatography, proteomics, and in-silico modeling can be used to pinpoint the proteins and cellular pathways with which it interacts. For instance, studies on other labdane diterpenes have implicated pathways like the MAPK signaling cascade in their anticancer effects. nih.gov Elucidating these targets will not only validate the therapeutic potential of this compound but also provide a foundation for the rational design of more potent and selective derivatives.

Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics) in Mechanistic Studies

The application of "omics" technologies is set to revolutionize our understanding of this compound at a systems level. Transcriptomics (RNA-seq) can provide a global snapshot of gene expression changes in response to this compound treatment, revealing the broader cellular pathways it modulates. This can offer insights into its mechanism of action beyond the primary molecular target.

Metabolomics, the large-scale study of small molecules, can be used to map the metabolic fingerprints of cells or organisms treated with this compound. This can help to identify downstream metabolic alterations and potential biomarkers of its activity. The integration of transcriptomic and metabolomic data will provide a more holistic view of the cellular response to this compound, facilitating a deeper understanding of its biological effects and potential off-target interactions.

Assessment of Ecological Impact and Environmental Fate of Diterpenoids

As the potential applications of this compound and other diterpenoids expand, it becomes increasingly important to assess their ecological impact and environmental fate. Diterpenoids in plants play crucial roles in defense against herbivores and pathogens. researchgate.net Future research should investigate the specific ecological functions of this compound in its native plant species, including its role in plant-insect and plant-microbe interactions.

Furthermore, understanding the persistence, bioaccumulation, and potential toxicity of this compound in various ecosystems is essential for ensuring its safe and sustainable use. Studies on its degradation pathways in soil and water, as well as its effects on non-target organisms, will be critical. This knowledge will be vital for developing environmentally benign applications and for conducting comprehensive life cycle assessments of any products derived from this compound.

Q & A

Basic: What are the recommended methodologies for synthesizing Methyl trans-communate with high purity for experimental reproducibility?

Answer:
To ensure high-purity synthesis, researchers should adopt protocols validated through peer-reviewed studies, including detailed descriptions of reaction conditions (e.g., temperature, catalysts) and purification methods (e.g., column chromatography, recrystallization). Analytical techniques such as NMR spectroscopy (for structural confirmation) and HPLC (for purity assessment ≥98%) must be rigorously applied. Documentation should follow FAIR principles, including machine-readable metadata about solvents, yields, and instrumentation parameters .

Advanced: How can researchers design systematic reviews to address conflicting data on the bioactivity of this compound across different experimental models?

Answer: Systematic reviews should begin with a clearly defined research question (e.g., "Does this compound exhibit consistent anti-inflammatory effects in mammalian vs. invertebrate models?"). Use tools like PRISMA guidelines to structure literature searches across databases (PubMed, Web of Science) and document inclusion/exclusion criteria. Conflicting data can be analyzed via subgroup analyses (e.g., species-specific responses) or sensitivity testing to identify confounding variables (e.g., dosage variations). Meta-analyses should account for heterogeneity using random-effects models .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data be documented to ensure reproducibility?

Answer:
Essential techniques include:

  • FT-IR for functional group identification.
  • GC-MS or LC-MS for molecular weight and fragmentation patterns.
  • X-ray crystallography for stereochemical confirmation.
    Data must include raw instrument outputs (e.g., chromatograms, spectra), calibration curves, and metadata compliant with FAIR standards (e.g., persistent identifiers, licensing information). Structured formats like .CIF for crystallographic data enhance interoperability .

Advanced: What statistical approaches are suitable for integrating dose-response relationships of this compound from heterogeneous studies in a meta-analysis?

Answer:
Use dose-response meta-analysis (DRMA) models to harmonize data. Convert disparate measurements (e.g., IC₅₀, EC₅₀) into standardized units (e.g., log-transformed values). Address heterogeneity via:

  • Multilevel modeling to account for study-level clustering.
  • Cumulative meta-analysis to assess dose thresholds.
    Tools like R’s metafor package or Python’s PyMC3 enable Bayesian frameworks for uncertainty quantification .

Basic: How should researchers ethically manage and share primary data from this compound studies to comply with open science initiatives?

Answer:
Data should be deposited in domain-specific repositories (e.g., Zenodo, Chemotion) with CC-BY licenses for reuse. Anonymize participant data in clinical studies and provide granular access controls (e.g., embargo periods for proprietary research). Metadata must describe experimental protocols, ethical approvals, and funding sources to meet journal and institutional requirements .

Advanced: What strategies can be employed to resolve discrepancies in the reported mechanisms of action of this compound when conducting cross-disciplinary research?

Answer:
Adopt convergent mixed-methods designs :

  • Combine transcriptomic data (RNA-seq) with molecular docking simulations to validate binding affinities.
  • Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify consensus biological pathways.
    Discrepancies may arise from assay sensitivity differences; cross-validate findings using orthogonal methods (e.g., CRISPR knockouts vs. pharmacological inhibition) .

Basic: What are the critical parameters to control during in vitro assays involving this compound to minimize variability between laboratories?

Answer:

  • Solvent consistency : Use DMSO at concentrations ≤0.1% to avoid cytotoxicity.
  • Cell passage number : Limit to ≤20 passages to maintain genotype stability.
  • Positive controls : Include reference compounds (e.g., dexamethasone for anti-inflammatory assays).
    Document environmental factors (e.g., CO₂ levels, humidity) and share raw data via supplementary materials .

Advanced: How can machine-readable chemical data standards improve the interoperability of this compound research across computational and experimental platforms?

Answer:
Adopt SMILES notations for structure encoding and CML (Chemical Markup Language) for spectral data. Use platforms like PubChem or ChemSpider to deposit annotated datasets with DOI links . This enables automated data mining for QSAR modeling or virtual screening pipelines, reducing replication efforts .

Basic: What are the best practices for maintaining long-term accessibility of raw analytical data from this compound studies?

Answer:
Store data in non-proprietary formats (e.g., .csv, .txt) with checksums for integrity verification. Use institutional repositories with 10-year retention policies and update metadata periodically to reflect new annotations. Include README files detailing folder structures and software dependencies .

Advanced: How should researchers approach the development of a unified pharmacokinetic model for this compound when reconciling contradictory in vivo absorption data?

Answer:
Employ physiologically based pharmacokinetic (PBPK) modeling to integrate species-specific parameters (e.g., blood flow rates, tissue partition coefficients). Validate models using bootstrap resampling to assess parameter uncertainty. Contradictions may stem from interspecies metabolic differences; incorporate CYP450 isoform activity data to refine predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.